(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, which is further substituted with a bromine and chlorine atom on the phenyl ring. The stereochemistry of the compound is denoted by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, followed by the introduction of the amino group. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The presence of bromine and chlorine atoms may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C9H11BrClNO |
---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
GTQNDGPSOADBFZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)Br)Cl |
Origin of Product |
United States |
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